
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate
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Overview
Description
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate is a complex organic compound that features a phenyl group, a chlorophenyl group, a sulfonyl group, and a naphthoate moiety
Preparation Methods
The synthesis of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate typically involves multiple steps. One common method includes the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates in dry acetonitrile at room temperature . This method is efficient and yields the desired sulfonylurea analogs. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: It is used in the synthesis of novel compounds and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate can be compared with other similar compounds, such as:
4-((4-Chlorophenyl)sulfonyl)phenol: This compound shares the sulfonyl and chlorophenyl groups but differs in the rest of its structure.
N-{4-((4-Bromophenyl)sulfonyl)benzoyl}-L-valine: This compound has a similar sulfonyl group but includes a bromophenyl group and a valine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate, also known by its CAS number 27052-28-4, is a chemical compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H15ClO5S, with a molecular weight of 438.88 g/mol. The compound features a naphthalene core substituted with a sulfonyl group and a hydroxyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H15ClO5S |
Molecular Weight | 438.88 g/mol |
CAS Number | 27052-28-4 |
Purity | NLT 98% |
This compound exhibits multiple mechanisms of action that contribute to its biological effects:
- Phosphodiesterase Inhibition : The compound has been identified as a potential inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). By inhibiting PDE4, the compound may enhance cAMP signaling pathways, leading to anti-inflammatory effects .
- Muscarinic Antagonism : It acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological processes including smooth muscle contraction and neurotransmission. This antagonistic action can have implications in treating respiratory diseases and other conditions associated with cholinergic overactivity .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Respiratory Diseases : Due to its anti-inflammatory properties mediated through PDE4 inhibition, the compound shows promise in treating chronic obstructive pulmonary disease (COPD) and asthma .
- Allergic Conditions : Its ability to modulate cholinergic signaling may be beneficial in managing allergic rhinitis and atopic dermatitis .
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a murine model of asthma. The results indicated that treatment with the compound significantly reduced airway hyperresponsiveness and eosinophilic infiltration in lung tissues compared to the control group. These findings support its potential use as an anti-inflammatory agent in respiratory diseases.
Pharmacokinetics and Safety Profile
Research into the pharmacokinetics of the compound revealed that it has favorable absorption characteristics with a moderate elimination half-life. Toxicological assessments indicated that at therapeutic doses, this compound exhibits low toxicity, making it a candidate for further clinical development.
Q & A
Q. Basic: What are the recommended synthetic routes for Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves two key steps: (1) sulfonation of the 4-chlorophenyl group and (2) esterification of the hydroxyl group on the naphthoate backbone. For sulfonation, oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA) can introduce the sulfonyl moiety under controlled conditions (e.g., dichloromethane solvent at 273 K, followed by gradual warming) . Esterification may employ phenyl chlorides or anhydrides in the presence of base catalysts.
Optimization: Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent polarity). Flow chemistry setups (e.g., continuous-flow reactors) enhance reproducibility and safety, particularly for exothermic steps .
Q. Basic: What analytical techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H, 13C, and heteronuclear (e.g., HSQC, HMBC) NMR to confirm substituent positions and ester/sulfonyl linkages.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended) using reverse-phase columns with UV detection.
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., benzene-evaporated single crystals analyzed via diffraction) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
Q. Advanced: How can computational modeling predict the photophysical or electronic properties of this compound?
Methodological Answer:
Employ density functional theory (DFT) to calculate:
- Electron Density Maps: Identify reactive sites (e.g., sulfonyl group’s electrophilicity).
- Frontier Molecular Orbitals (HOMO/LUMO): Predict UV-Vis absorption spectra and charge-transfer behavior.
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions.
Validate predictions experimentally via fluorescence spectroscopy and compare with synthesized derivatives (e.g., fluorinated analogs) .
Q. Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Combine 1H-13C HMBC NMR to confirm coupling between sulfonyl protons and adjacent carbons.
- Isotopic Labeling: Introduce deuterated analogs to isolate specific signals in complex spectra.
- Crystallographic Alignment: Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational geometry optimizations .
- Dynamic Light Scattering (DLS): Rule out aggregation artifacts in UV-Vis or fluorescence data.
Q. Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with hexane/ethyl acetate gradients (e.g., 2:1 v/v) to separate ester and sulfonyl byproducts .
- Recrystallization: Optimize solvent pairs (e.g., benzene/ethanol) to yield high-purity crystals.
- Size-Exclusion Chromatography (SEC): Remove polymeric impurities if copolymerization side reactions occur .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with substituents on the phenyl ring (e.g., nitro, methoxy) or naphthoate backbone.
- Controlled Copolymerization: Introduce comonomers (e.g., DMDAAC) to modify solubility or charge density .
- Biological Assays: Pair synthetic derivatives with enzyme inhibition or cytotoxicity screens, using statistical models (e.g., multivariate regression) to correlate structure with activity.
Q. Advanced: What strategies ensure accurate conformational analysis in solution vs. solid state?
Methodological Answer:
- Solid-State: Use X-ray crystallography to determine torsional angles and hydrogen-bonding networks .
- Solution-State: Apply NOESY NMR to detect spatial proximities between protons.
- Molecular Dynamics (MD) Simulations: Simulate solvation effects (e.g., in DMSO or water) to compare with experimental rotational relaxation times from fluorescence anisotropy .
Properties
CAS No. |
27052-28-4 |
---|---|
Molecular Formula |
C23H15ClO5S |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
phenyl 4-(4-chlorophenyl)sulfonyl-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H15ClO5S/c24-15-10-12-17(13-11-15)30(27,28)21-14-20(22(25)19-9-5-4-8-18(19)21)23(26)29-16-6-2-1-3-7-16/h1-14,25H |
InChI Key |
NHDAZUXSEJSRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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